L-Rhamnose

Beschreibung

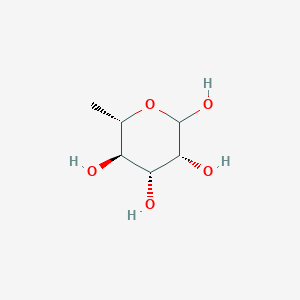

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-JFNONXLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019197 | |

| Record name | L-Rhamnopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

398.00 to 399.00 °C. @ 760.00 mm Hg | |

| Record name | Rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73-34-7, 10485-94-6, 3615-41-6 | |

| Record name | 6-Deoxy-L-mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhamnose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Rhamnopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122 °C | |

| Record name | Rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the L-Rhamnose Biosynthesis Pathway in Pseudomonas aeruginosa

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Beyond the Textbook Pathway

Pseudomonas aeruginosa represents a formidable challenge in both clinical and industrial settings. Its metabolic plasticity and arsenal of virulence factors make it a leading cause of opportunistic infections, particularly in immunocompromised individuals and those with cystic fibrosis. A cornerstone of its pathogenicity is the production of rhamnolipids, potent biosurfactants that play critical roles in motility, biofilm formation, and host tissue damage. The synthesis of these molecules is entirely dependent on a steady supply of an activated sugar: deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose).

This guide moves beyond a simple recitation of enzymatic steps. It is designed to provide researchers and drug developers with a field-proven understanding of the L-rhamnose biosynthesis pathway, framed from the perspective of a senior application scientist. We will dissect not only the "what" but the "why"—the causal logic behind the pathway's architecture, its intricate regulation, and its validation as a high-value therapeutic target. Here, we treat the pathway not as a static diagram, but as a dynamic, regulated, and exploitable system.

Part 1: The Core Engine: Biosynthesis of dTDP-L-Rhamnose

The production of dTDP-L-rhamnose is the central, non-negotiable prerequisite for rhamnolipid synthesis. This four-step enzymatic cascade begins with a substrate derived from central glucose metabolism, Glucose-1-Phosphate (Glc-1-P). The genes encoding these core enzymes—rmlA, rmlB, rmlC, and rmlD—are typically organized into a conserved rmlBDAC operon, ensuring coordinated expression.[1][2] Deletion or disruption of this pathway is often lethal to the bacterium, underscoring its fundamental importance.[3][4]

The initial substrate, Glc-1-P, is itself a key metabolic node. Its generation from Glucose-6-Phosphate is catalyzed by the enzyme AlgC.[5][6] This is a critical insight: AlgC is a multifunctional enzyme also involved in the synthesis of alginate and lipopolysaccharide (LPS).[5] This positions AlgC as a central gatekeeper, channeling carbon flux towards three of the most important virulence-associated polysaccharides in P. aeruginosa.

The core pathway proceeds as follows:

-

Activation (RmlA): The pathway is initiated by Glucose-1-phosphate thymidylyltransferase (RmlA), which activates Glc-1-P by transferring a deoxythymidine monophosphate (dTMP) group from deoxythymidine triphosphate (dTTP). This forms dTDP-D-glucose and pyrophosphate.[2] This nucleotidyl transfer is a common strategy in sugar metabolism to "prime" the molecule for subsequent enzymatic modifications.

-

Dehydration (RmlB): The second step is catalyzed by dTDP-D-glucose 4,6-dehydratase (RmlB). This enzyme removes a water molecule from dTDP-D-glucose, creating the intermediate dTDP-4-keto-6-deoxy-D-glucose.[2]

-

Epimerization (RmlC): Next, dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) rearranges the stereochemistry of the intermediate, converting it to dTDP-4-keto-6-deoxy-L-rhamnose.[2] This epimerization step is crucial for establishing the correct "L" configuration of the final rhamnose sugar.

-

Reduction (RmlD): In the final step, dTDP-4-keto-L-rhamnose reductase (RmlD) uses NADPH as a cofactor to reduce the keto group at the C4 position, yielding the final product: dTDP-L-rhamnose.[2]

Caption: The enzymatic cascade for dTDP-L-Rhamnose synthesis.

Data Summary: Core Pathway Enzymes

| Gene | Enzyme | EC Number | Function |

| algC | Phosphoglucomutase / Phosphomannomutase | 5.4.2.2 / 5.4.2.8 | Isomerization of Glucose-6-P to Glucose-1-P[5][6] |

| rmlA | Glucose-1-phosphate thymidylyltransferase | 2.7.7.24 | Catalyzes the formation of dTDP-D-glucose from Glc-1-P and dTTP[2] |

| rmlB | dTDP-D-glucose 4,6-dehydratase | 4.2.1.46 | Dehydration of dTDP-D-glucose[2] |

| rmlC | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | 5.1.3.13 | Epimerization to form the L-sugar intermediate[2] |

| rmlD | dTDP-4-keto-L-rhamnose reductase | 1.1.1.133 | NADPH-dependent reduction to yield dTDP-L-rhamnose[2] |

Part 2: Downstream Applications: Assembly of Virulence Factors

The dTDP-L-rhamnose synthesized by the core pathway is not an end product but a critical building block for several macromolecules essential for P. aeruginosa's survival and virulence.

Rhamnolipid Synthesis: The Primary Sink

The most well-characterized fate of dTDP-L-rhamnose is its incorporation into rhamnolipids. This process links the sugar biosynthetic pathway with the fatty acid de novo synthesis pathway.

-

HAA Formation (RhlA): The enzyme RhlA catalyzes the formation of a fatty acid dimer, 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA), which forms the lipid tail of the rhamnolipid molecule.[7][8]

-

Mono-rhamnolipid Synthesis (RhlB): The rhamnosyltransferase RhlB then attaches the first rhamnose moiety by transferring it from dTDP-L-rhamnose to the HAA precursor, forming a mono-rhamnolipid.[7][8]

-

Di-rhamnolipid Synthesis (RhlC): For the production of the more common di-rhamnolipids, a second rhamnosyltransferase, RhlC, adds another rhamnose molecule (again from dTDP-L-rhamnose) to the mono-rhamnolipid.[1][7]

These rhamnolipids are directly implicated in the pathogenesis of P. aeruginosa infections, contributing to the breakdown of host tissues and the structural integrity of biofilms.[9][10]

Caption: Integration of this compound into Rhamnolipid Synthesis.

Other Fates of this compound

While rhamnolipid production is a major consumer of dTDP-L-rhamnose, it is not the only one. This precursor is also utilized for:

-

Lipopolysaccharide (LPS): this compound is a common component of the O-antigen portion of LPS, which is crucial for serum resistance and protection against phagocytosis.[9]

-

Protein Rhamnosylation: P. aeruginosa employs a specialized rhamnosyltransferase, EarP, to covalently attach this compound to specific arginine residues on the translation elongation factor P (EF-P).[2] This post-translational modification is critical for proper protein synthesis and overall bacterial fitness and pathogenicity.[2]

Part 3: The Regulatory Network: A Symphony of Control

The production of this compound and, consequently, rhamnolipids, is not constitutive. It is tightly controlled by a complex, multi-layered regulatory network that integrates signals related to population density and environmental stress. This ensures that these metabolically expensive virulence factors are produced only when they provide a survival advantage.

-

Quorum Sensing (QS) at the Helm: The primary level of control is exerted by the hierarchical quorum sensing system. The rhl QS system, composed of the autoinducer synthase RhlI and the transcriptional regulator RhlR, is the direct activator. When the cell population reaches a critical density, the autoinducer C4-HSL binds to RhlR. This complex then directly binds to the promoter regions of the rhlAB operon and the rmlBDAC operon, strongly inducing their transcription.[9]

-

Global Stress Response: The stationary phase alternative sigma factor, RpoS (σS), also plays a key role. RpoS expression is induced under various stress conditions, including nutrient limitation, and it contributes to the activation of the rmlBDAC operon.[9] This links rhamnose synthesis to the general stress response, ensuring resources are available when the bacterium is under pressure.

-

Nutrient Limitation Signals: Under nitrogen-limiting conditions, the alternative sigma factor RpoN (σ54) is involved in the upregulation of genes required for rhamnolipid production.[1] This demonstrates that the pathway is responsive to specific nutritional cues, a common theme in the regulation of secondary metabolism.

Caption: Key Regulators of this compound and Rhamnolipid Synthesis.

Part 4: A Prime Therapeutic Target

The this compound biosynthesis pathway is an exemplary target for the development of novel anti-pseudomonal therapeutics. The rationale for this is threefold:

-

Essential for Virulence: The pathway is indispensable for producing key virulence factors. Inhibiting it would effectively "disarm" the pathogen, making it more susceptible to host immune clearance.

-

Bacterial-Specific: The enzymes and the pathway itself are absent in humans.[2][11] This provides a clear therapeutic window, minimizing the potential for off-target effects and toxicity in the host.

-

Potentially Lethal Target: Evidence suggests that complete disruption of the rml pathway is lethal to P. aeruginosa, raising the possibility of developing bactericidal, not just anti-virulence, agents.[3][4]

Enzymes such as RmlA and RmlC have been identified as particularly promising targets due to their unique catalytic mechanisms and high substrate specificity.[2] The development of small molecule inhibitors against these enzymes represents a promising strategy to combat the growing threat of antibiotic-resistant P. aeruginosa.

Part 5: Field Guide: Experimental Validation Workflow

In drug discovery and basic research, it is imperative to validate the function of target genes. The following protocol outlines a self-validating system to confirm the role of a gene in the this compound pathway, using rmlA as an example. The causality is clear: if rmlA is essential for the first step, its deletion should abolish the production of all downstream products (dTDP-L-rhamnose, rhamnolipids) and impact associated phenotypes.

Protocol: Knockout and Phenotypic Analysis of rmlA

Objective: To create a markerless deletion of the rmlA gene in P. aeruginosa PAO1 and analyze the resulting phenotype to confirm its role in rhamnolipid synthesis.

Methodology: Two-step homologous recombination using a suicide vector (e.g., pEXG2-based system with sacB counter-selection).

Step-by-Step Workflow:

-

Construct Generation (Molecular Biology):

-

Amplify ~500 bp regions upstream ("Up") and downstream ("Down") of the rmlA gene from PAO1 genomic DNA via PCR.

-

Use overlap extension PCR to stitch the "Up" and "Down" fragments together, creating a single fragment that represents the deletion allele.

-

Clone this Up-Down fragment into a suicide vector containing a selectable marker (e.g., Gentamicin resistance) and a counter-selectable marker (sacB, which confers sucrose sensitivity).

-

Transform the resulting plasmid into a conjugation-competent E. coli strain (e.g., SM10).

-

-

Conjugation & First Recombination (Genetic Manipulation):

-

Mate the E. coli donor strain with the recipient P. aeruginosa PAO1 strain.

-

Select for P. aeruginosa cells where the plasmid has integrated into the chromosome via a single homologous crossover event. This is done by plating on media containing a Pseudomonas-selective antibiotic (e.g., Irgasan) and the plasmid's antibiotic marker (Gentamicin).

-

Causality Check: Colonies should be Gentamicin-resistant.

-

-

Counter-selection & Second Recombination (Isolate Deletion Mutant):

-

Inoculate single-crossover integrants into a rich medium without antibiotics to allow for a second recombination event to occur.

-

Plate the culture onto a medium containing 5-10% sucrose. The sacB gene product converts sucrose into a toxic substrate, so only cells that have excised the plasmid backbone from their chromosome will survive.

-

Causality Check: Colonies that grow on sucrose have undergone the second crossover. These will be either a wild-type revertant or the desired deletion mutant.

-

-

Verification (Validation):

-

Screen sucrose-resistant, Gentamicin-sensitive colonies by PCR using primers that flank the rmlA gene locus.

-

The wild-type strain will yield a larger PCR product (~1.9 kb for the entire rmlA gene plus flanking regions).

-

The ΔrmlA mutant will yield a smaller product (~1 kb, representing only the flanking regions).

-

Confirm the deletion by Sanger sequencing the PCR product.

-

-

Phenotypic Analysis (Functional Confirmation):

-

Rhamnolipid Production: Streak the wild-type and ΔrmlA strains on a cetrimide agar plate containing methylene blue. Wild-type strains produce a halo of blue-green precipitate (rhamnolipids), while the mutant should show no halo. Quantify production using methods like the orcinol assay or LC-MS. The expected result is a complete absence of rhamnolipids in the mutant.

-

Swarming Motility: Inoculate the center of a soft agar plate (e.g., 0.5% agar). Wild-type P. aeruginosa will swarm across the surface, a phenotype dependent on rhamnolipids. The ΔrmlA mutant is expected to show significantly reduced or no swarming motility.

-

LPS Profile: Analyze LPS extracts by SDS-PAGE and silver staining. The mutant may show an altered LPS profile due to the lack of rhamnose in the O-antigen.

-

Caption: Workflow for Gene Knockout and Phenotypic Validation.

Conclusion and Future Outlook

The this compound biosynthesis pathway in Pseudomonas aeruginosa is a masterclass in metabolic efficiency and regulatory precision. It serves as a critical hub that links central metabolism to the production of key virulence factors, all under the tight control of the cell's environmental sensing machinery. For researchers, it offers a fascinating model of bacterial adaptation and pathogenesis. For drug development professionals, its essentiality and absence in humans make it an exceptionally promising target for novel therapeutics.

Future research will likely focus on developing high-potency, specific inhibitors for the Rml enzymes and further unraveling the cross-talk between the rhamnose pathway and other virulence-related networks. Understanding how P. aeruginosa prioritizes carbon flux between alginate, LPS, and rhamnolipids under different host conditions remains a key question. Answering it will be pivotal in our ongoing battle against this resilient pathogen.

References

-

Irorere, V. U., et al. (2017). Gene regulation of rhamnolipid production in Pseudomonas aeruginosa - a review. Biotechnology and Genetic Engineering Reviews, 33(1), 1-19. [Link]

-

Soberón-Chávez, G., et al. (2021). Rhamnolipids produced by Pseudomonas: from molecular genetics to the market. Microbial Biotechnology, 14(1), 136-146. [Link]

-

Wang, Q., et al. (2020). Rhamnose-Containing Compounds: Biosynthesis and Applications. Molecules, 25(21), 5173. [Link]

-

Gutiérrez-Gómez, U., et al. (2024). Synthesis of di-rhamnolipids by the avirulent, mono-rhamnolipid producing strain Pseudomonas aeruginosa ATCC 9027. Biotechnology Letters. [Link]

-

Randhawa, K. K. S., & Rahman, P. K. S. M. (2022). Production and Characterization of Rhamnolipids Produced by Pseudomonas aeruginosa DBM 3774: Response Surface Methodology Approach. Molecules, 27(13), 3989. [Link]

-

Zhao, F., et al. (2020). Anaerobic biosynthesis of rhamnolipids by Pseudomonas aeruginosa: performance, mechanism and its application potential for enhanced oil recovery. Biotechnology for Biofuels, 13(1), 1-15. [Link]

-

Abdel-Mawgoud, A. M., et al. (2010). Gene regulation of rhamnolipid production in Pseudomonas aeruginosa—a review. Applied Microbiology and Biotechnology, 88(4), 827-837. [Link]

-

Nasir, N., et al. (2024). Genetically engineered Pseudomonas aeruginosa with lipase regulation for production of rhamnolipids from waste frying oil. Frontiers in Bioengineering and Biotechnology, 12, 1369569. [Link]

-

Ghosh, S., & Seshadri, K. (2019). Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both. bioRxiv. [Link]

-

Ho, Y.-C., et al. (2024). Optimizing Rhamnolipid Performance by Modulating the Expression of Fatty Acid Synthesis Genes fabA and fabZ in Pseudomonas aeruginosa PAO1. International Journal of Molecular Sciences, 25(6), 3298. [Link]

-

Ochsner, U. A., et al. (1995). Production of Pseudomonas aeruginosa Rhamnolipid Biosurfactants in Heterologous Hosts. Applied and Environmental Microbiology, 61(9), 3503-3506. [Link]

-

Tiso, T., et al. (2020). Recombinant Production of Pseudomonas aeruginosa Rhamnolipids in P. putida KT2440 on Acetobacterium woodii Cultures Grown Chemo-Autotrophically with Carbon Dioxide and Hydrogen. Fermentation, 6(3), 82. [Link]

-

Ghosh, S., & Seshadri, K. (2019). Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D- and this compound. bioRxiv. [Link]

-

Ghosh, S., & Seshadri, K. (2019). Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D- and this compound. bioRxiv. [Link]

-

De Faria, A. F., et al. (2011). Recent advancements in the production of rhamnolipid biosurfactants by Pseudomonas aeruginosa. RSC Advances, 1(8), 1313-1324. [Link]

-

Zhang, G., et al. (2015). Enhanced rhamnolipid production of Pseudomonas aeruginosa SG by increasing copy number of rhlAB genes with modified promoter. ResearchGate. [Link]

-

Maier, R. M., & Soberón-Chávez, G. (2000). Pseudomonas aeruginosa rhamnolipids: biosynthesis and potential applications. Applied Microbiology and Biotechnology, 54(5), 625-633. [Link]

-

Cazals, G., et al. (2022). Rhamnolipid production in Pseudomonas. The synthesis pathway for... ResearchGate. [Link]

-

Olvera, C., et al. (1999). The Pseudomonas aeruginosa algC gene product participates in rhamnolipid biosynthesis. FEMS Microbiology Letters, 179(1), 85-92. [Link]

-

Al-Wrafy, F., et al. (2017). Rhamnolipids Are Virulence Factors That Promote Early Infiltration of Primary Human Airway Epithelia by Pseudomonas aeruginosa. Infection and Immunity, 85(5), e00054-17. [Link]

-

Mishra, B., & Irorere, V. U. (2019). Rhamnose Binding Protein as an Anti-Bacterial Agent—Targeting Biofilm of Pseudomonas aeruginosa. International Journal of Molecular Sciences, 20(12), 2931. [Link]

-

Olvera, C., et al. (1999). The Pseudomonas aeruginosa algC gene product participates in rhamnolipid biosynthesis. FEMS Microbiology Letters, 179(1), 85-92. [Link]

-

Soberón-Chávez, G. (2010). Multiple Roles of Biosurfactants in Structural Biofilm Development by Pseudomonas Aeruginosa. Journal of Bacteriology, 189(7), 2531-2539. [Link]

-

Ghosh, S., & Seshadri, K. (2019). Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both. bioRxiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. The Pseudomonas aeruginosa algC gene product participates in rhamnolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Synthesis of di-rhamnolipids by the avirulent, mono-rhamnolipid producing strain Pseudomonas aeruginosa ATCC 9027 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Rhamnolipids produced by Pseudomonas: from molecular genetics to the market - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rhamnolipids Are Virulence Factors That Promote Early Infiltration of Primary Human Airway Epithelia by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D- and this compound | bioRxiv [biorxiv.org]

The Strategic Sourcing and Extraction of L-Rhamnose: A Technical Guide for Scientific Professionals

Introduction: The Rising Significance of L-Rhamnose in Advanced Applications

This compound, a naturally occurring 6-deoxy-L-mannose, has emerged from relative obscurity to become a molecule of significant interest across the pharmaceutical, cosmetic, and nutraceutical industries.[1] Its unique biological activities, including anti-inflammatory, anti-aging, and prebiotic properties, have fueled a growing demand.[1][2][3] Furthermore, this compound serves as a critical building block in the synthesis of complex carbohydrates and as an immunologically relevant component in glycoconjugate vaccines.[1] However, the industrial-scale production of this high-value sugar has been hampered by technical challenges and high costs, with analytical-grade this compound commanding a premium price.[1]

This guide provides an in-depth technical overview of the natural sources of this compound and the methodologies for its extraction and purification. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this compound sourcing and production. We will delve into the causality behind experimental choices, ensuring that the described protocols are understood not merely as a sequence of steps but as self-validating systems grounded in scientific principles.

Part 1: A Survey of Natural this compound Reservoirs

This compound is widely distributed in nature, found in plants, bacteria, fungi, and even some viruses, though it is notably absent in humans and other mammals.[4] It exists primarily as a constituent of complex glycans, including polysaccharides, glycoproteins, and glycolipids, as well as in smaller molecules like flavonoids and saponins.[5]

Plant-Based Sources: A Diverse and Abundant Reservoir

Plants represent a major reservoir of this compound, where it is a key component of pectic polysaccharides (rhamnogalacturonans I and II) in the primary cell walls.[5][6] Additionally, this compound is found in various glycosides, which are molecules where a sugar is bound to a non-carbohydrate moiety.

1.1.1. Flavonoid Glycosides:

Several common plant flavonoids are found naturally conjugated to this compound. These include:

-

Rutin: A glycoside of the flavonol quercetin, containing both glucose and rhamnose. It is abundant in sources like buckwheat, asparagus, and citrus fruits.[7][8][9]

-

Hesperidin: A flavanone glycoside found in citrus fruits, composed of the flavanone hesperetin and the disaccharide rutinose (which is made of rhamnose and glucose).[7][8]

-

Quercitrin: Another quercetin glycoside containing rhamnose, found in various plants.[10]

1.1.2. Saponin Glycosides:

-

Quillaja saponaria (Soap Bark Tree): The bark of this tree is a rich source of triterpenoid saponins, many of which contain this compound as part of their complex oligosaccharide chains.[11][12] These saponins have significant commercial applications as emulsifiers and adjuvants in vaccines.[13][14]

1.1.3. Plant Polysaccharides:

-

Green Macroalgae (e.g., Ulva spp.): Certain species of green algae are exceptionally rich in this compound-containing polysaccharides.[1] Marine algae from the Monostromaceae family are also notable sources.[10][15]

-

Sumac (Rhus spp.): Various parts of the sumac plant, including the galls of Rhus semialata, have been shown to contain polysaccharides with a high this compound content.[1]

-

Agro-industrial By-products: Materials such as sea buckthorn residues and sesame cake can also be valuable, sustainable sources of this compound-rich polysaccharides.[1]

Microbial Sources: A Promising Frontier

Microorganisms, particularly bacteria, offer a compelling alternative to plant-based sourcing due to their rapid growth rates and the potential for genetic engineering to optimize production.

1.2.1. Bacterial Cell Wall Polysaccharides:

This compound is a common and often essential component of the cell wall polysaccharides of many Gram-positive bacteria, including species from the genera Streptococcus, Enterococcus, and Lactococcus.[16][17] In these organisms, this compound is incorporated into cell wall-anchored polysaccharides (CWPs) that are crucial for cell wall architecture and, in some pathogenic species, for virulence.[16][17]

1.2.2. Lipopolysaccharides (LPS):

In Gram-negative bacteria such as Salmonella enterica, Shigella flexneri, and Escherichia coli, this compound is a frequent constituent of the O-antigen of lipopolysaccharides.[5]

1.2.3. Microbial Fermentation:

The direct production of this compound through microbial fermentation is an area of active research and development. Certain microorganisms, such as Pseudomonas aeruginosa and Rhizobium leguminosarum, can convert glucose into this compound.[2] Industrial fermentation offers the potential for a consistent and scalable supply of high-purity this compound, independent of seasonal and geographical variations associated with plant sources.[18][19]

Part 2: Extraction and Purification Methodologies

The extraction of this compound from its natural sources invariably involves a multi-step process that begins with the liberation of the sugar from its parent molecule, followed by purification to remove contaminants.

Hydrolysis: The Critical First Step

Since this compound is typically part of a larger polysaccharide or glycoside, hydrolysis is required to break the glycosidic bonds and release the free monosaccharide.

2.1.1. Acid Hydrolysis:

This is a widely used method that employs acids to catalyze the cleavage of glycosidic linkages.

-

Principle: The addition of water across the glycosidic bond, facilitated by H+ ions, breaks the bond.[20]

-

Reagents: Common acids used include trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄).[1][15]

-

Conditions: The concentration of the acid, temperature, and reaction time are critical parameters that must be optimized for different starting materials to maximize the yield of this compound while minimizing its degradation. For example, a common protocol for polysaccharide hydrolysis involves treatment with 2 M TFA at 120°C for 90 minutes.[1]

-

Considerations: Acid hydrolysis can be harsh and may lead to the degradation of the released sugars. The subsequent neutralization of the acid introduces high salt concentrations that must be removed in downstream purification steps.[10][15] Hydrothermal hydrolysis, with or without the addition of carbon dioxide to form carbonic acid, presents a more environmentally benign alternative.[21]

2.1.2. Enzymatic Hydrolysis:

This method utilizes specific enzymes to cleave the glycosidic bonds, offering a milder and more selective approach.

-

Principle: Enzymes such as α-L-rhamnosidases specifically recognize and hydrolyze terminal α-L-rhamnosidic linkages.

-

Advantages: Enzymatic hydrolysis proceeds under mild conditions (pH and temperature), minimizing the degradation of the target sugar and the formation of byproducts. It is also highly specific, which can simplify subsequent purification steps.

-

Challenges: The availability and cost of specific enzymes can be a limiting factor. The complex structure of some polysaccharides may hinder enzyme access to the glycosidic bonds.

Purification and Isolation: Achieving High Purity

Following hydrolysis, the crude extract contains a mixture of this compound, other monosaccharides, salts, and various impurities. A combination of purification techniques is typically employed to isolate this compound.

2.2.1. Chromatographic Techniques:

Chromatography is a cornerstone of sugar purification, separating molecules based on their differential interactions with a stationary and a mobile phase.

-

Ion-Exchange Chromatography (IEC): This technique is highly effective for removing charged molecules, such as salts and uronic acids, from the hydrolysate.[10] Cation and anion exchange resins are used to bind and remove unwanted ions.

-

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to separate this compound from larger oligosaccharides or residual polysaccharides.

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a powerful analytical technique for the separation and quantification of monosaccharides, including this compound.[1] It can also be adapted for preparative-scale purification.

-

Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that has shown promise for the separation of monosaccharides from complex mixtures, such as those derived from hydrolyzed sugar beet pulp.[22]

2.2.2. Other Purification Methods:

-

Solvent Extraction: This can be used to remove non-polar impurities. For example, after hydrolysis of rhamnolipids, the lipid portion can be extracted with an organic solvent like ethyl acetate.[19]

-

Activated Carbon Treatment: Activated carbon is effective for removing colored impurities and other organic contaminants.[15]

-

Crystallization: As a final step, purified this compound can be crystallized from a concentrated aqueous solution to yield a high-purity, solid product.[2][15]

Part 3: Experimental Protocols and Workflows

Protocol: Extraction of this compound from Plant Material (e.g., Rhus spp.)

This protocol is adapted from Hu et al. and provides a general framework for the extraction of this compound-rich polysaccharides from plant biomass.[1]

-

Milling and Defatting: The dried plant material is finely powdered. If the material has a high lipid content, it should be defatted using a solvent like ethanol under reflux.[1]

-

Hot Water Extraction: The powdered material is extracted with ultrapure water at an elevated temperature (e.g., 90°C) for several hours with agitation.[1] This step solubilizes the polysaccharides.

-

Centrifugation: The mixture is centrifuged at high speed to pellet the solid plant debris. The supernatant containing the dissolved polysaccharides is collected.[1]

-

Ethanol Precipitation: Cold ethanol is added to the supernatant (typically in a 3:1 v/v ratio) to precipitate the polysaccharides. The mixture is incubated at 4°C overnight to ensure complete precipitation.[1]

-

Recovery and Lyophilization: The precipitated polysaccharides are collected by centrifugation, redissolved in a minimal amount of ultrapure water, and then freeze-dried (lyophilized) to obtain a dry powder.[1]

-

Acid Hydrolysis: The purified polysaccharide powder is hydrolyzed using 2 M TFA at 120°C for 90 minutes.[1]

-

Neutralization and Desalting: The hydrolyzed sample is cooled, and the acid is neutralized. The resulting salt is removed using ion-exchange chromatography.

-

Purification and Analysis: The desalted hydrolysate is further purified using chromatographic methods like HPAEC-PAD to isolate and quantify the this compound.[1]

Workflow for this compound Production via Microbial Fermentation

Caption: A generalized workflow for the production of this compound via microbial fermentation.

Part 4: Data Presentation and Comparative Analysis

Table 1: this compound Content in Various Natural Sources

| Natural Source | Type of Molecule | This compound Content (% of total sugars) | Reference |

| Ulva spp. | Polysaccharide | Up to 44% | [1] |

| Rhus semialata galls | Polysaccharide | Up to 58% | [1] |

| Sea Buckthorn Berry Cake | Polysaccharide | Variable | [1] |

| Monostroma nitidum | Rhamnan Sulfate | High | [10][15] |

| Rutin | Flavonoid Glycoside | Stoichiometric | [7][8] |

| Hesperidin | Flavonoid Glycoside | Stoichiometric | [7][8] |

| Streptococcus spp. | Cell Wall Polysaccharide | Significant component | [16][17] |

Conclusion: A Strategic Approach to this compound Sourcing

The selection of a source and extraction method for this compound is a strategic decision that depends on factors such as desired purity, production scale, cost-effectiveness, and sustainability. While plant-based sources, particularly agro-industrial by-products and certain algae, offer a readily available and diverse supply, microbial fermentation presents a highly controllable and potentially more sustainable long-term solution. Advances in metabolic engineering are likely to further enhance the efficiency of microbial this compound production.

The methodologies outlined in this guide provide a robust framework for the successful extraction and purification of this compound. A thorough understanding of the underlying chemical principles and the careful optimization of each step are paramount to achieving high yields and purity. As the demand for this compound continues to grow, the development of innovative and efficient extraction technologies will be crucial for unlocking the full potential of this versatile and valuable natural sugar.

References

- van der Beek, S. L., et al. (2015). Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria. FEMS Microbiology Reviews, 39(6), 834-863.

- Adibekian, A., et al. (2011). A chemoselective strategy for the in situ functionalization of the bacterial cell wall.

- Flores, A. R., et al. (2012). The streptococcal C1-like fibronectin-binding proteins SfbI and Fbp54 are not involved in the pathogenesis of invasive disease. Infection and Immunity, 80(1), 282-290.

- Wang, Z., et al. (2022).

- ChemicalBook. (2023). L(+)

- Ben M'barek, I., et al. (2024). Sustainable Sourcing of this compound-Rich Polysaccharides from Natural Biomass Diversity: Extraction, Primary Structural Elucidation, and Antioxidant Activity. Molecules, 29(1), 123.

- Rahim, A., et al. (2019). Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D - and L -rhamnose. bioRxiv.

- Ward, O. P., et al. (2016). Centrifugal Partition Chromatography in a Biorefinery Context: Separation of Monosaccharides from Hydrolysed Sugar Beet Pulp.

- Giraud, E., & Naismith, J. H. (2000). The rhamnose pathway. Current Opinion in Structural Biology, 10(6), 687-696.

- Ask The Scientists. (n.d.). Citrus Bioflavonoids.

- Weimer, P. J. (1984). Fermentation of 6-Deoxyhexoses by Bacillus macerans. Applied and Environmental Microbiology, 47(2), 263-267.

- Takeda, H., et al. (1988). Process for preparing this compound.

- Jiang, L., et al. (2020). Rhamnose in plants - from biosynthesis to diverse functions. Plant and Cell Physiology, 61(11), 1845-1854.

- Le, T. H. T., et al. (2024). Investigation on this compound metabolism of Loigolactobacillus coryniformis subsp. coryniformis DSM 20001 and its propionate-containing fermentates. Applied and Environmental Microbiology, 90(1), e01551-23.

- Twerdochlib, B., et al. (1994). This compound metabolism in Pichia stipitis and Debaryomyces polymorphus. Canadian Journal of Microbiology, 40(10), 820-825.

- Jain, N. K., et al. (1996). Rapid and simultaneous quantification of rhamnose, mannitol, and lactulose in urine by HPLC for estimating intestinal permeability in pediatric practice. Clinical Chemistry, 42(9), 1475-1479.

- Zhejiang Silver-Elephant Bio-engineering Co., Ltd. (n.d.). This compound.

- Watanabe, Y., & Kuyper, M. (2007). Fungal pathway for this compound catabolism. VTT Tiedotteita - Research Notes.

- Takeda, H., et al. (1988). Process for preparing this compound.

- The Importance of this compound Sugar. (2019). Journal of Glycobiology, 8(2), 1-2.

- Baldomà, L., & Aguilar, J. (1987). Fermentation mechanism of fucose and rhamnose in Salmonella typhimurium and Klebsiella pneumoniae. Journal of Bacteriology, 169(1), 416-418.

- Novotná, A., et al. (2023). Hesperidin, Hesperetin, Rutinose, and Rhamnose Act as Skin Anti-Aging Agents by Modulating Metallo- and Glycohydrolase Activity and Expression. International Journal of Molecular Sciences, 24(4), 3591.

- Kaur, G., et al. (2025). Potential of Naringin, Hesperidin and Rutin: Phytochemical and Biological Benefits. Scripta Medica, 56(4), 767-793.

- de Vries, R. P., et al. (2016). Engineering a Filamentous Fungus for this compound Extraction. Applied and Environmental Microbiology, 82(12), 3583-3590.

- L (+) -Rhamnose Monohydrate Herbal Extract CAS: 10030-85-0. (n.d.).

- Nanochemazone. (n.d.).

- Brummer, Y., & Cui, S. W. (2018). 6 HPAEC-PAD chromatogram showing separation of rhamnose, arabinose, glucose, galactose, xylose, and mannose.

- The Importance of this compound Sugar. (2019). Journal of Glycobiology, 8(2), 1-2.

- Kim, Y. S., et al. (2018). Production of l-rhamnulose, a rare sugar, from this compound using commercial immobilized glucose isomerase.

- Amaretti, A., et al. (2015). Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria. Nutrients, 7(4), 2788-2805.

- Fahlbusch, B., et al. (2015). Quillajasides A and B: New Phenylpropanoid Sucrose Esters from the Inner Bark of Quillaja saponaria Molina. Journal of Agricultural and Food Chemistry, 63(16), 4063-4069.

- Novotná, A., et al. (2023). The effects of rhamnose, rutinose, hesperidin, and hesperetin on IL-6 and IL-8 release and on the activity of metalloproteinases and glycohydrolases in normal human dermal fibroblasts. Experimental Gerontology, 199, 112660.

- Li, Y., et al. (2023).

- Miyazawa, T., & Funazukuri, T. (2005). Polysaccharide hydrolysis accelerated by adding carbon dioxide under hydrothermal conditions. Biotechnology Progress, 21(6), 1782-1785.

- WCLN. (2015). WCLN - Hydrolysis of Polysaccharides - Biology. YouTube.

- Paranhos, A. F., et al. (2007). Rhamnose and hydrolysis of MUF-α-L- rhamnopyranoside coupled with producers of rhamnose-rich extracellular polysaccharides in a hypereutrophic reservoir.

- Zhang, X., et al. (2012). Method for production of rhamnose with algae as raw material.

- Phytogenics. (n.d.). Quillaja - A big tree with a big impact.

- Vollbrecht, E., et al. (1996). Method for the preparation of rhamnose monohydrate from rhamnolipids.

- Taylor & Francis. (n.d.). Quillaja saponaria – Knowledge and References.

- Gu, Y., et al. (2015). Sustainable Production of Quillaja Saponaria Mol. Saponins.

- Guerra, F., & Sepúlveda, S. (2020). Saponin production from Quillaja genus species. An insight into its applications and biology. Chilean Journal of Agricultural & Animal Sciences, 36(1), 60-75.

- Kumar, R., et al. (2024). A novel thermotolerant this compound isomerase variant for biocatalytic conversion of d-allulose to d-allose. Applied Microbiology and Biotechnology, 108(1), 115.

Sources

- 1. mdpi.com [mdpi.com]

- 2. L(+)-Rhamnose monohydrate: origin, activities and applications_Chemicalbook [chemicalbook.com]

- 3. Hesperidin, Hesperetin, Rutinose, and Rhamnose Act as Skin Anti-Aging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D- and this compound | bioRxiv [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. askthescientists.com [askthescientists.com]

- 8. scriptamedica.com [scriptamedica.com]

- 9. mdpi.com [mdpi.com]

- 10. EP0273076A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 11. phytogenius.com [phytogenius.com]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. scispace.com [scispace.com]

- 15. US4758283A - Process for preparing this compound - Google Patents [patents.google.com]

- 16. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. This compound [chinanisin.com]

- 19. US5550227A - Method for the preparation of rhamnose monohydrate from rhamnolipids - Google Patents [patents.google.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Polysaccharide hydrolysis accelerated by adding carbon dioxide under hydrothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

L-Rhamnose Metabolism in Escherichia coli: A Technical Guide for Molecular Researchers

Executive Summary

L-rhamnose metabolism in Escherichia coli represents a paradigm of intricate genetic regulation and metabolic efficiency. This system, governed by a sophisticated transcriptional cascade, allows the bacterium to sense and utilize this compound, a common plant-derived deoxyhexose sugar. The core of this system is the rha regulon, which includes structural genes for transport and catabolism (rhaBAD and rhaT) and regulatory genes that form a sensitive activation hierarchy (rhaSR). This guide provides an in-depth exploration of the molecular mechanisms underpinning this compound utilization, detailing the regulatory network, the biochemical pathway, and field-proven experimental protocols for its investigation. Furthermore, it highlights the application of the tightly controlled rhaBAD promoter as a powerful tool in synthetic biology and biotechnology, making this a vital resource for researchers and drug development professionals seeking to understand and harness this elegant biological system.

Introduction: The Significance of the this compound Model System

This compound is a 6-deoxy-L-mannose sugar, an abundant component of plant cell wall pectins and various bacterial polysaccharides. For enteric bacteria like Escherichia coli, the ability to metabolize such alternative sugars provides a significant competitive advantage in diverse environments, from the mammalian gut to soil ecosystems.

The study of this compound metabolism in E. coli has yielded fundamental insights into bacterial gene regulation. It serves as a classic model for understanding transcriptional activation cascades, catabolite repression, and the integration of metabolic signals. The system is characterized by a "cascade" of activation, where the presence of this compound initiates a sequential activation of two regulatory proteins, RhaR and RhaS, which in turn activate the structural genes required for the sugar's uptake and breakdown[1][2]. This multi-layered control ensures that the metabolic machinery is synthesized only when this compound is available and preferred carbon sources, like glucose, are absent. For drug development professionals, understanding such specific bacterial metabolic pathways can offer novel targets for antimicrobial strategies.

A Symphony of Control: The this compound Regulatory Cascade

The expression of genes for this compound metabolism is a tightly orchestrated process involving both a global metabolic sensor and pathway-specific regulators. This ensures that the cell invests energy in producing the relevant enzymes only under the most favorable conditions. The key players are encoded in the rha locus of the E. coli chromosome.

Global Control: Catabolite Repression by cAMP-CRP

Like many other alternative sugar operons, the rha regulon is subject to catabolite repression. When a preferred carbon source like glucose is abundant, intracellular levels of cyclic AMP (cAMP) are low. In the absence of cAMP, the global transcriptional regulator, cAMP Receptor Protein (CRP), remains inactive. However, when glucose is scarce, cAMP levels rise, allowing the formation of the cAMP-CRP complex. This complex binds to specific sites upstream of the rha promoters, acting as a crucial co-activator[3][4]. Without cAMP-CRP binding, transcription from the rha promoters is minimal, even if this compound is present. This mechanism prioritizes the use of the most energy-efficient carbon sources.

The Initial Sensor: RhaR Activation of the rhaSR Operon

The regulatory cascade begins with the rhaSR operon. This operon is controlled by the RhaR protein, a member of the AraC/XylS family of transcriptional regulators[2][5]. RhaR binds to the rhaSR promoter (P_rhaSR)[6]. In the absence of this compound, RhaR has low activity. Upon binding this compound, RhaR undergoes a conformational change that stimulates transcription of the rhaSR operon, leading to the synthesis of more RhaR and, critically, the second activator, RhaS[1][2][7]. This positive feedback loop ensures a robust response once this compound is detected.

The Direct Activator: RhaS Control of Catabolic and Transport Genes

The RhaS protein, also an AraC/XylS family member, is the direct activator of the catabolic and transport genes[1][5]. Once synthesized and in the presence of this compound, RhaS binds to the promoter regions of the rhaBAD operon (P_rhaBAD) and the rhaT gene (P_rhaT)[1][6][8]. The rhaBAD operon encodes the three enzymes necessary for this compound catabolism, while rhaT encodes the specific transporter protein[8][9][10]. RhaS, in conjunction with the cAMP-CRP complex, robustly activates transcription, leading to the production of the machinery needed to import and metabolize this compound[3][11]. The induction process is notably slow, taking 40-50 minutes to reach a steady state, reflecting the time needed for the RhaR-to-RhaS cascade to proceed[1].

Visualizing the Regulatory Network

The hierarchical and synergistic interactions between CRP, RhaR, and RhaS create a sophisticated logical AND gate. High-level expression of the catabolic genes requires two conditions to be met: (1) absence of glucose (signaled by high cAMP-CRP) AND (2) presence of this compound (signaled by active RhaR and RhaS).

The Biochemical Pathway: From Uptake to Central Metabolism

Once the regulatory network has activated gene expression, the cell is equipped with the proteins necessary to transport and catabolize this compound. The pathway consists of four key steps that convert this compound into intermediates of central metabolism.

Step 1: Transport

This compound is actively transported into the E. coli cytoplasm by the RhaT protein, an this compound-H+ symporter.[5][9][12] This process uses the proton motive force to move rhamnose against its concentration gradient.

Step 2: Isomerization

Inside the cell, this compound is converted to L-rhamnulose by the enzyme This compound isomerase , encoded by the rhaA gene.[13][14][15] This is a reversible aldose-ketose isomerization.

Step 3: Phosphorylation

Next, L-rhamnulose kinase , the product of the rhaB gene, phosphorylates L-rhamnulose at the C1 position, using ATP to produce L-rhamnulose-1-phosphate.[13][14][15] This step traps the sugar inside the cell and prepares it for cleavage.

Step 4: Aldol Cleavage

The final enzymatic step is the cleavage of L-rhamnulose-1-phosphate by L-rhamnulose-1-phosphate aldolase (rhaD gene product).[13][14][16] This reaction yields two products: dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.[7]

Fate of the Products

DHAP is a direct intermediate of glycolysis and is readily funneled into central metabolism to generate energy. The fate of L-lactaldehyde is dependent on the aerobic state of the cell.

-

Aerobic conditions: L-lactaldehyde is oxidized to L-lactate by lactaldehyde dehydrogenase.[17]

-

Anaerobic conditions: L-lactaldehyde is reduced to L-1,2-propanediol by propanediol oxidoreductase.[7][17]

Visualizing the Metabolic Pathway

Sources

- 1. A regulatory cascade in the induction of rhaBAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linker Regions of the RhaS and RhaR Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Cyclic AMP Receptor Protein and the Carboxyl-Terminal Domain of the α Subunit in Transcription Activation of the Escherichia coli rhaBAD Operon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bemidjistate.edu [bemidjistate.edu]

- 5. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Part:BBa K914003 - parts.igem.org [parts.igem.org]

- 8. Frontiers | The this compound-dependent regulator RhaS and its target promoters from Escherichia coli expand the genetic toolkit for regulatable gene expression in the acetic acid bacterium Gluconobacter oxydans [frontiersin.org]

- 9. uniprot.org [uniprot.org]

- 10. The this compound-dependent regulator RhaS and its target promoters from Escherichia coli expand the genetic toolkit for regulatable gene expression in the acetic acid bacterium Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mapping, cloning, expression, and sequencing of the rhaT gene, which encodes a novel this compound-H+ transport protein in Salmonella typhimurium and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. Sequencing and characterization of a gene cluster encoding the enzymes for this compound metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. L-lyxose metabolism employs the this compound pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolism of L-fucose and this compound in Escherichia coli: aerobic-anaerobic regulation of L-lactaldehyde dissimilation - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery and Characterization of Novel L-Rhamnose-Containing Natural Products

Foreword: The Rhamnose Renaissance in Drug Discovery

The search for novel bioactive scaffolds is a perpetual challenge in drug development. Among the vast chemical diversity offered by nature, glycosylated natural products represent a particularly rich and complex frontier. Within this class, compounds containing L-rhamnose, a 6-deoxy-L-mannose sugar, are gaining significant attention. This is not by accident. The biosynthesis of this compound is widespread in bacteria and plants but notably absent in humans.[1][2][3][4] This fundamental biological divergence makes the enzymes in the this compound biosynthetic pathway highly attractive targets for therapeutic intervention, as their inhibition would, in theory, have minimal off-target effects in a human host.[1][5][6]

This compound is a key component of the cell wall in many pathogenic bacteria, including Streptococcus mutans and Mycobacterium tuberculosis, where its presence is critical for viability, virulence, and stress protection.[2][5] Furthermore, rhamnosylation of natural product scaffolds can dramatically alter their pharmacological properties, including solubility, stability, and target-binding affinity. Rhamnosides have demonstrated a wide array of biological activities, including anti-inflammatory, anti-viral, antioxidant, and anti-cancer properties.[5]

This guide is designed for researchers, scientists, and drug development professionals. It is not a simple recitation of protocols but an in-depth technical narrative forged from field-proven insights. We will deconstruct the process of discovering these unique molecules, from the foundational genetics of their biosynthesis to the intricate details of their structural elucidation. Our approach emphasizes causality—the "why" behind each experimental choice—to empower you not just to follow a method, but to understand and adapt it.

Section 1: The Genetic Blueprint - Understanding this compound Biosynthesis

The discovery of a novel this compound-containing natural product begins not in a flask, but in the genome. A thorough understanding of the genetic basis for this compound biosynthesis is the cornerstone of any modern discovery campaign, particularly for genome mining-driven approaches.

This compound is not directly available in the cell; it must be synthesized from a common precursor, D-glucose-1-phosphate, and "activated" as a nucleotide sugar donor for a glycosyltransferase to use. The most common pathway in bacteria, our primary focus for novel antibiotic discovery, is the dTDP-L-rhamnose pathway, which is encoded by the highly conserved rmlABCD gene cassette.[7][8]

The causality here is simple: if a bacterial genome contains the rml gene cassette, it has the machinery to produce the dTDP-L-rhamnose building block. If that cassette is located within or near a biosynthetic gene cluster (BGC) for another natural product (e.g., a polyketide or non-ribosomal peptide), it is a strong indicator that the final product is rhamnosylated.

The four-step enzymatic reaction is a model of biochemical efficiency:

-

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the transfer of a thymidylyl group from dTTP to D-glucose-1-phosphate, forming dTDP-D-glucose. This is the commitment step.

-

RmlB (dTDP-D-glucose 4,6-dehydratase): Dehydrates dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose.

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Epimerizes the substrate at positions 3 and 5.

-

RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the keto group at C4 using NADPH to yield the final product, dTDP-L-rhamnose.[8]

This pathway is a self-validating system; the presence of all four genes is required for the production of dTDP-L-rhamnose, making it a reliable biomarker for genome mining.

Section 2: Modern Discovery Strategies - From Silicon to Flask

The modern workflow for discovering novel rhamnosides is a synergistic blend of computational prediction and targeted experimental validation. This approach is vastly more efficient than traditional brute-force screening.

Genome Mining: The Predictive Powerhouse

The primary directive of our in silico strategy is to identify BGCs that not only contain the rmlABCD cassette but also a putative rhamnosyltransferase (Rha-T) gene and the core enzymes for synthesizing an aglycone scaffold (e.g., Polyketide Synthase [PKS] or Non-Ribosomal Peptide Synthetase [NRPS]).

Experimental Workflow: Genome Mining for Rhamnoside BGCs

Step-by-Step Protocol:

-

Input Data: Obtain high-quality, preferably complete, genome sequences of bacteria known for producing diverse natural products (e.g., Actinomycetes, Pseudomonas, Myxobacteria).

-

BGC Annotation: Process the genomes using a comprehensive annotation tool like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or BiG-SCAPE for large-scale comparative analysis.[9][10]

-

Causality: These tools use Hidden Markov Models (HMMs) to identify the signature domains of biosynthetic enzymes. They are pre-trained to recognize not only core scaffold enzymes but also tailoring enzymes, including those in the rml pathway.

-

-

Filtering and Prioritization:

-

Self-Validating Query: Search the annotated output for BGCs that contain the full rmlABCD cassette. The presence of all four genes is a stringent filter that minimizes false positives.

-

Rhamnosyltransferase Identification: Within these rml-positive BGCs, search for open reading frames (ORFs) annotated as glycosyltransferases, often of the GT1 family. Their proximity to the rml cassette is a strong indicator of function.

-

Novelty Assessment: Compare the core scaffold genes (PKS/NRPS) to known databases (e.g., MIBiG) to assess the novelty of the potential aglycone. A BGC with the rhamnose machinery and a novel scaffold is a top-tier candidate.

-

-

Output: A ranked list of candidate BGCs prioritized for experimental validation through heterologous expression or targeted isolation.

Heterologous Expression and Targeted Isolation

Once a promising BGC is identified, the goal is to produce the compound. If the native organism is difficult to culture or produces low titers, heterologous expression in a well-characterized host (like Streptomyces coelicolor or E. coli) is the preferred method. Alternatively, if the native strain is tractable, the genomic data can guide a targeted isolation by predicting the compound's general structure and informing the cultivation and extraction conditions.

Section 3: Structural Elucidation - From Mass to Final Structure

Confirming the identity of a novel this compound-containing natural product requires a multi-pronged analytical approach. Mass spectrometry provides the initial detection and mass information, while NMR spectroscopy delivers the definitive structural proof.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled to tandem mass spectrometry (MS/MS) is the workhorse for detecting and tentatively identifying rhamnosides in complex mixtures like crude extracts or culture supernatants.[11][12]

Key Experimental Considerations:

-

Methodology: Reversed-phase chromatography (e.g., C18 column) is typically used. A gradient from water to an organic solvent (acetonitrile or methanol), both often amended with a modifier like formic acid, is employed to elute compounds of varying polarity.

-

Detection: Electrospray ionization (ESI) is the most common ionization source. Rhamnosides can often be detected in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes.

-

Fragmentation Analysis (MS/MS): This is where the true detective work begins. The characteristic mass of a rhamnose moiety is 146 Da (as a deoxyhexose). Collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) will typically cleave the glycosidic bond, resulting in a neutral loss of 146 Da or the observation of a fragment ion corresponding to the aglycone.[12][13]

-

Expert Insight: Observing this specific neutral loss is a strong piece of evidence for a rhamnoside. For example, if a parent ion at m/z 647 shows a major fragment at m/z 501, the 146 Da difference strongly suggests the presence of a rhamnose sugar. Subtle differences in fragmentation patterns between CID and HCD can sometimes help differentiate between isomers.[13]

-

| Technique | Primary Application | Strengths | Limitations |

| HPLC-MS | Rapid screening, detection, and quantification. | High sensitivity, high throughput, provides accurate mass.[11][14] | Provides limited structural information, cannot definitively determine stereochemistry. |

| MS/MS (CID/HCD) | Structural interrogation, isomer differentiation. | Confirms presence of rhamnose via neutral loss, can reveal aglycone mass.[12][13] | Fragmentation can be complex; linkage position is not always clear. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

While MS provides compelling evidence, only NMR spectroscopy can provide the unequivocal, atom-by-atom structural confirmation of a novel compound, including the stereochemistry of the glycosidic linkage.[15][16]

Step-by-Step Protocol for NMR Characterization:

-

Purification: The compound must be purified to >95% homogeneity, typically via preparative or semi-preparative HPLC. This is a critical, non-negotiable step.

-

Sample Preparation: Dissolve 1-5 mg of the pure compound in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).

-

Data Acquisition: A standard suite of experiments is required:

-

1D ¹H NMR: Provides the initial overview. The anomeric proton (H-1) of rhamnose typically appears as a doublet around 4.5-5.5 ppm. The characteristic methyl group (H-6) appears as a doublet around 1.2-1.3 ppm.[17]

-

1D ¹³C NMR: The anomeric carbon (C-1) is found around 100-105 ppm, and the methyl carbon (C-6) is highly shielded, appearing around 17-18 ppm.[18][19]

-

2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the spin system of the entire rhamnose moiety to be traced from the anomeric proton through to the methyl group.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling unambiguous assignment of all ¹H and ¹³C signals for the sugar.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the rhamnose to the aglycone. It shows correlations between protons and carbons that are 2-3 bonds away. A correlation between the anomeric proton (H-1) of rhamnose and a carbon on the aglycone definitively establishes the point of attachment.

-

2D ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the stereochemistry (α or β) of the glycosidic linkage. It detects protons that are close in space. For an α-L-rhamnoside, a key spatial correlation is typically observed between the rhamnose H-1 and H-2 protons. In contrast, for a β-linkage, a correlation between H-1 and both H-3 and H-5 is expected.[19] Comparing these correlations to synthetic standards or known compounds provides a definitive assignment.[13]

-

| NMR Signal | Typical Chemical Shift (ppm) | Key Diagnostic Feature |

| ¹H: Anomeric (H-1) | 4.5 - 5.5 | Small coupling constant (~1-2 Hz) for α-linkage. |

| ¹H: Methyl (H-6) | 1.2 - 1.3 | Doublet, integrates to 3 protons. Highly characteristic. |

| ¹³C: Anomeric (C-1) | 100 - 105 | Position indicates a glycosidic linkage. |

| ¹³C: Methyl (C-6) | 17 - 18 | Highly shielded and easily identifiable carbon signal. |

Section 4: Challenges and Future Outlook

The discovery of novel this compound-containing natural products is not without its challenges. Technical barriers include the often-low titers produced by native or heterologous hosts, the difficulty in purifying complex glycosides, and the chemical complexity that can make structural elucidation non-trivial.[20][21] The high cost of scaling up production is also a significant hurdle for commercialization.[21]

However, the future is bright. Advances in synthetic biology and chemoenzymatic synthesis are paving the way for the production of novel "unnatural" rhamnosides by combining different aglycones with engineered rhamnosyltransferases.[22][23] Machine learning and AI are also beginning to be applied to better predict BGC products from sequence data alone, further accelerating the discovery phase.[23]

By integrating predictive genomics with robust analytical chemistry, we can continue to unlock the vast therapeutic potential held within this unique and valuable class of natural products.

References

-

Mishra, A. K., & Balaji, P. V. (2019). Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D. bioRxiv. [Link]

-

Déziel, E., Lépine, F., Milot, S., & Villemur, R. (2003). Liquid chromatography/mass spectrometry for the identification and quantification of rhamnolipids. PubMed. [Link]

-

Mishra, A. K., & Balaji, P. V. (2019). Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D. bioRxiv. [Link]

-

Ma, Y., et al. (2022). Rhamnose-Containing Compounds: Biosynthesis and Applications. MDPI. [Link]

-

Abdel-Mawgoud, A. M., Lépine, F., & Déziel, E. (2014). Liquid Chromatography/Mass Spectrometry for the Identification and Quantification of Rhamnolipids. Springer Nature Experiments. [Link]

-

Nitschke, M., et al. (2003). Use of liquid chromatography-mass spectroscopy for studying the composition and properties of rhamnolipids produced by different strains of Pseudomonas aeruginosa. ResearchGate. [Link]

-

Various Authors. (n.d.). Characterization of rhamnolipids by liquid chromatography/mass spectrometry after solid-phase extraction. ResearchGate. [Link]

-

van der Beek, S. L., et al. (2016). This compound biosynthesis pathway. ResearchGate. [Link]

-

Kahraman, H. (2019). The Importance of this compound Sugar. Biomedical Journal of Scientific & Technical Research. [Link]

-

Thaysen-Andersen, M., et al. (2016). Synthesis of rhamnosylated arginine glycopeptides and determination of the glycosidic linkage in bacterial elongation factor P. PMC - NIH. [Link]

-

Horev, O., et al. (2020). Disruption of this compound Biosynthesis Results in Severe Growth Defects in Streptococcus mutans. ASM Journals. [Link]

-

De Bruyn, A., & Anteunis, M. (1976). 1H-N.m.r. study of this compound, methyl alpha-L-rhamnopyranoside, and 4-o-beta-D-galactopranosyl-L-rhamnose in deuterium oxide. PubMed. [Link]

-

Kahraman, H. (2019). The Importance of this compound Sugar. Biomedical Journal of Scientific & Technical Research. [Link]

-

El-Massaoudi, M., et al. (2024). Sustainable Sourcing of this compound-Rich Polysaccharides from Natural Biomass Diversity: Extraction, Primary Structural Elucidation, and Antioxidant Activity. MDPI. [Link]

-

Ma, Y., et al. (2022). Rhamnose-Containing Compounds: Biosynthesis and Applications. PMC - PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Kumar, M., et al. (2022). Bioactive natural products and drugs having α‐ʟ‐rhamnose sugar. ResearchGate. [Link]

-

Ma, Y., et al. (2022). Rhamnose-Containing Compounds: Biosynthesis and Applications. PubMed. [Link]

-

Shashkov, A. S., et al. (n.d.). NMR and conformational study of branched oligosaccharides containing 2,3-disubstituted residues of α-L-rhamnose. ResearchGate. [Link]

-

Safari, C., et al. (2022). ROESY and 13C NMR to distinguish between D- and this compound in the α-D-Man p-(1 → 4)-β-Rha p-(1 → 3) repeating motif. PubMed. [Link]

-

Liu, L., et al. (n.d.). Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. ResearchGate. [Link]

-

Soberón-Chávez, G., & Maier, R. M. (Eds.). (n.d.). Rhamnolipids: an insight to the overall characteristics of these extraordinary biomolecules. Taylor & Francis Online. [Link]

-

Liu, Y., et al. (2024). Advances and Challenges in Biomanufacturing of Glycosylation of Natural Products. MDPI. [Link]

-

Medema, M. H., & Fischbach, M. A. (2017). Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites. PMC - PubMed Central. [Link]

-

BioTech R&D. (2024). List of Essential Bioinformatics Analysis Tools Vital for a Successful Research Career. YouTube. [Link]

-

Ntie-Kang, F., et al. (2020). Challenges in natural product-based drug discovery assisted with in silico-based methods. PMC - NIH. [Link]

-

Sharma, H., et al. (2024). A Comprehensive Review of Bioinformatics Tools for Genomic Biomarker Discovery Driving Precision Oncology. PMC - PubMed Central. [Link]

-

Voștinaru, O., et al. (2023). Bioinformatics Tools for the Analysis of Active Compounds Identified in Ranunculaceae Species. MDPI. [Link]

-

Soberón-Chávez, G., & Maier, R. M. (Eds.). (2024). Rhamnolipids: an insight to the overall characteristics of these extraordinary biomolecules. Taylor & Francis Online. [Link]

-

Walker, A. S., et al. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. RSC Publishing. [Link]

-

Various Authors. (n.d.). Bioinformatics. ActinoBase. [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. journals.asm.org [journals.asm.org]

- 3. biomedres.us [biomedres.us]

- 4. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D- and this compound | bioRxiv [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Rhamnose-Containing Compounds: Biosynthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioinformatics - ActinoBase [actinobase.org]

- 11. Liquid chromatography/mass spectrometry for the identification and quantification of rhamnolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Liquid Chromatography/Mass Spectrometry for the Identification and Quantification of Rhamnolipids | Springer Nature Experiments [experiments.springernature.com]

- 13. Synthesis of rhamnosylated arginine glycopeptides and determination of the glycosidic linkage in bacterial elongation factor P - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1H-N.m.r. study of this compound, methyl alpha-L-rhamnopyranoside, and 4-o-beta-D-galactopranosyl-L-rhamnose in deuterium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound | C6H12O5 | CID 25310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. alpha-L-Rhamnose (3615-41-6) 13C NMR [m.chemicalbook.com]

- 19. ROESY and 13C NMR to distinguish between D- and this compound in the α-D-Man p-(1 → 4)-β-Rha p-(1 → 3) repeating motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. mdpi.com [mdpi.com]

- 23. Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structural Characterization of L-Rhamnose Glycosides

For Researchers, Scientists, and Drug Development Professionals

L-rhamnose, a 6-deoxy-L-mannose, is a naturally occurring deoxy sugar that is a fundamental component of many plant and bacterial polysaccharides.[1] Its presence in glycosidic linkages within a vast array of natural products, including flavonoids, saponins, and bacterial cell wall polysaccharides, makes it a molecule of significant interest in drug development and glycobiology.[2][3][4] The precise structural elucidation of this compound glycosides is paramount, as the stereochemistry of the glycosidic bond, the point of attachment to the aglycone, and the overall conformation of the molecule dictate its biological activity.[1] This guide provides a comprehensive overview of the state-of-the-art techniques and integrated workflows for the unambiguous structural characterization of these vital biomolecules.

Part I: The Glycosidic Challenge: Core Structural Determinants

The complete structural description of an this compound glycoside hinges on three critical features: the anomeric configuration, the position of the glycosidic linkage, and the conformation of the rhamnose ring and its linkage to the aglycone. Each of these elements presents a unique analytical challenge requiring a multi-faceted approach.

-

The Anomeric Center (α vs. β): The formation of the cyclic hemiacetal from the linear form of rhamnose creates a new stereocenter at C1, the anomeric carbon. The resulting diastereomers, designated as α and β, often exhibit profoundly different biological properties.[5]

-